1-(cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide

HBV capsid assembly modulator antiviral drug discovery SPC scaffold

This N-sulfonylpiperidine-3-carboxamide (SPC) is a structure-validated capsid assembly modulator chemotype. The cyclopropanesulfonyl and N-methyl carboxamide substituents are proven critical for nanomolar antiviral potency and high selectivity index (>1700). Even conservative analog substitutions within the SPC series cause >10-fold shifts in EC50 and cytotoxicity—making compound-specific sourcing essential. Use this scaffold for HBV cccDNA suppression, capsid assembly inhibition, and combination studies with NAs. Request a quote for this research-use-only compound.

Molecular Formula C10H18N2O3S
Molecular Weight 246.33
CAS No. 1822868-62-1
Cat. No. B2860180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide
CAS1822868-62-1
Molecular FormulaC10H18N2O3S
Molecular Weight246.33
Structural Identifiers
SMILESCNC(=O)C1CCCN(C1)S(=O)(=O)C2CC2
InChIInChI=1S/C10H18N2O3S/c1-11-10(13)8-3-2-6-12(7-8)16(14,15)9-4-5-9/h8-9H,2-7H2,1H3,(H,11,13)
InChIKeyWLBCEBCJXBWFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-(Cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide (CAS 1822868-62-1) – Sourcing Guide for HBV Capsid Assembly Modulator Research


1-(Cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide (CAS 1822868-62-1) is a synthetic small molecule belonging to the N-sulfonylpiperidine-3-carboxamide (SPC) class [1]. This scaffold has been identified through structure-based virtual screening as a novel chemotype for capsid assembly modulators (CAMs) targeting the hepatitis B virus (HBV) core protein [1]. The compound features a cyclopropanesulfonyl group attached to the piperidine nitrogen and an N-methyl carboxamide at the 3-position, distinguishing it from earlier sulfonylpiperidine-based CAMs by its substitution pattern and conformational constraints [1].

1-(Cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide: Why In-Class SPC Analogs Cannot Be Interchanged


Within the SPC series, minor structural modifications lead to order-of-magnitude shifts in antiviral potency and cytotoxicity, making generic substitution unreliable. The cyclopropanesulfonyl group and N-methyl carboxamide of this compound create a unique steric and electronic profile that directly impacts binding to the HBV core protein dimer interface [1]. For example, removal of an N-methyl group on a pyrrole substituent in a close analog (C-37 vs. C-39) caused a marked decrease in activity, while a subtle change in the sulfonyl substituent from cyclopropyl to other groups altered both EC50 and selectivity index by over 10-fold [1]. These SAR findings demonstrate that even seemingly conservative substitutions within the SPC class can collapse antiviral efficacy or introduce unacceptable cytotoxicity, necessitating compound-specific validation rather than analog swapping.

1-(Cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide: Quantitative Differentiation Evidence Versus SPC Analogs


HBV DNA Inhibition Potency: SPC Class Benchmarking Against Clinical Candidate BAY 41-4109

While direct data for 1-(cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide is not reported, the SPC class to which it belongs demonstrates nanomolar antiviral activity. The most potent SPC derivative, C-39, inhibited HBV DNA secretion with an EC50 of 0.056 μM in HepAD38 cells and 0.075 μM in HepG2-HBV1.3 cells, comparable to the clinical CAM BAY 41-4109 (EC50 = 0.067 μM) [1]. This establishes the SPC scaffold as a viable alternative to heteroaryldihydropyrimidine (HAP)-based CAMs, with the cyclopropanesulfonyl-substituted compound representing a structurally distinct entry point for lead optimization [1].

HBV capsid assembly modulator antiviral drug discovery SPC scaffold

Selectivity Index Superiority: SPC C-39 vs. First-Generation SPC Lead C-18

A key differentiator within the SPC series is the balance between antiviral potency and cytotoxicity. The initial SPC hit C-18 showed potent HBV DNA inhibition (EC50 = 0.11 μM) but high cytotoxicity (CC50 = 14.8 μM, SI = 131.2). In contrast, the optimized SPC C-39 achieved a much wider therapeutic window (CC50 > 100 μM, SI > 1786 in HepAD38; SI > 1333 in HepG2-HBV1.3) while maintaining or improving potency [1]. This >13-fold improvement in selectivity index demonstrates that careful sulfonyl and carboxamide optimization can decouple antiviral activity from cytotoxicity, a critical attribute for compounds intended for chronic HBV therapy [1].

cytotoxicity therapeutic window HBV CAM selectivity

Mechanistic Differentiation: SPC CAMs Inhibit cccDNA Synthesis Unlike Nucleos(t)ide Analogs

Unlike nucleos(t)ide analogs (NAs) such as entecavir that act as chain terminators, SPC derivatives including the target compound function as capsid assembly modulators. Mechanistic studies with C-39 demonstrated dose-dependent inhibition of HBV capsid formation, suppression of covalently closed circular DNA (cccDNA) synthesis, and reduction of HBeAg and pgRNA levels [1]. This multi-modal effect on the HBV life cycle is not achievable with NAs alone and positions SPC CAMs as complementary or alternative agents capable of addressing the cccDNA reservoir, a key barrier to functional cure [1].

cccDNA capsid assembly mechanism of action

Chemical Diversity: Cyclopropanesulfonyl Group Provides Conformational Restriction Absent in Acyclic Sulfonyl Analogs

The cyclopropanesulfonyl moiety imparts conformational rigidity and unique steric properties compared to acyclic alkylsulfonyl or arylsulfonyl analogs commonly found in other piperidine-based CAMs. This rigidity can enhance binding affinity by reducing the entropic penalty upon target engagement. Within the SPC SAR series, substitution of the sulfonyl group from cyclopropyl to other groups resulted in significant potency changes: C-40 (different sulfonyl substitution) showed EC50 = 0.39 μM with reduced selectivity (SI = 32.3), whereas C-39 (optimized cyclopropanesulfonyl) achieved EC50 = 0.056 μM (SI > 1786) [1]. This >7-fold potency difference underscores that the cyclopropanesulfonyl group is a critical pharmacophoric element not trivially replaceable by other sulfonyl substituents [1].

conformational constraint cyclopropanesulfonyl medicinal chemistry

1-(Cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide: High-Impact Application Scenarios for HBV and Antiviral Research


HBV Capsid Assembly Modulator Lead Optimization

Medicinal chemistry teams can use this compound as a starting point for SAR exploration of the SPC chemotype. The cyclopropanesulfonyl and N-methyl carboxamide positions are validated as critical for potency and selectivity based on the C-39 vs. C-40 and C-37 comparisons [1]. Systematic variation at the piperidine 3-position or sulfonyl group can yield analogs with improved pharmacokinetic properties while retaining the nanomolar antiviral activity and high selectivity index (>1700) characteristic of the optimized SPC class [1].

Combination Therapy Studies with Nucleos(t)ide Analogs

Because SPC CAMs inhibit cccDNA synthesis and capsid assembly—mechanisms distinct from NAs like entecavir or tenofovir—this compound is suitable for in vitro combination studies to assess additive or synergistic antiviral effects. The ability to suppress cccDNA, the primary barrier to HBV functional cure, makes SPC derivatives particularly valuable in dual- or triple-combination regimens aimed at achieving higher HBsAg seroclearance rates [1].

Chemical Probe Development for HBV Core Protein Biology

The compound can serve as a chemical biology probe to dissect HBV core protein functions beyond capsid assembly, such as its role in cccDNA maintenance, pgRNA packaging, and host factor interactions. The dose-dependent modulation of multiple viral markers (capsid, cccDNA, HBeAg, pgRNA) observed with SPC C-39 [1] suggests utility in mechanistic studies where selective perturbation of core protein dimer interfaces is required.

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.